4-(Difluoromethylthio)biphenyl

Description

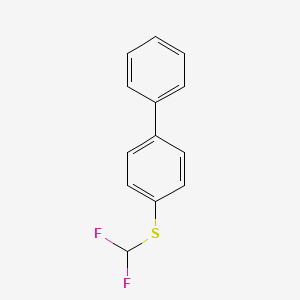

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethylsulfanyl)-4-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2S/c14-13(15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCHEEZABHYZJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)SC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596257 | |

| Record name | 4-[(Difluoromethyl)sulfanyl]-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207974-77-4 | |

| Record name | 4-[(Difluoromethyl)sulfanyl]-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Mechanistic Investigations of 4 Difluoromethylthio Biphenyl Formation and Transformation

Elucidation of Radical Reaction Pathways

Radical reactions offer a powerful method for the formation of the aryl-SCF2H bond, typically involving the substitution of a hydrogen atom on the biphenyl (B1667301) ring with a difluoromethylthio radical (•SCF2H). uomustansiriyah.edu.iq These reactions proceed via a classic chain mechanism involving initiation, propagation, and termination steps. uchicago.eduwikipedia.org

A prominent method for generating the •SCF2H radical is through the use of PhSO2SCF2H as a precursor under visible light irradiation. nih.gov This metal-free approach represents a mild and efficient route for the direct C-H difluoromethylthiolation of arenes, including biphenyl. nih.gov The reaction can be initiated by visible light alone, although the addition of a catalytic amount of an iodide source, such as tetrabutylammonium (B224687) iodide (TBAI), can accelerate the process by providing a complementary reductive pathway for radical generation. nih.gov

The proposed mechanism for the visible-light-mediated radical difluoromethylthiolation is outlined below:

Initiation: The reaction begins with the homolytic cleavage of the S-S bond in the PhSO2SCF2H precursor upon exposure to visible light, or via a single-electron transfer (SET) from an iodide catalyst, to generate the key difluoromethylthio radical (•SCF2H) and a phenylsulfonyl radical (PhSO2•). nih.gov

Propagation:

The generated •SCF2H radical adds to the aromatic ring of biphenyl, typically at the electron-rich para-position, to form a resonance-stabilized radical intermediate known as a Wheland intermediate. uomustansiriyah.edu.iqnih.gov

This intermediate is then oxidized by the PhSO2• radical, which acts as a hydrogen atom transfer (HAT) agent, to regenerate the aromaticity, yielding the 4-(difluoromethylthio)biphenyl product and benzenesulfinic acid (PhSO2H). nih.gov The phenylsulfonyl radical is regenerated in the process, continuing the chain.

Termination: The radical chain reaction can be terminated through various pathways, such as the coupling of two radical species or reaction with radical scavengers. uomustansiriyah.edu.iqwikipedia.org

Other strategies for generating fluorinated radicals, such as the use of photocatalysts like fac-Ir(ppy)3 to activate precursors like HCF2SO2Cl, have been developed for related transformations and highlight the versatility of radical-based approaches. rsc.org For instance, the CF2H radical has been shown to react with 2-isocyano-1,1'-biphenyl in a radical-cyclization reaction to form phenanthridine (B189435) derivatives, illustrating the reactivity of radicals with the biphenyl scaffold. rsc.org

Table 1: Key Steps in Radical Difluoromethylthiolation of Biphenyl

| Step | Description | Reactants | Intermediates/Products | Reference |

| Initiation | Generation of the difluoromethylthio radical from a precursor under visible light. | PhSO2SCF2H | •SCF2H, PhSO2• | nih.gov |

| Propagation I | Addition of the •SCF2H radical to the biphenyl ring. | Biphenyl, •SCF2H | Wheland Intermediate (Radical Adduct) | uomustansiriyah.edu.iqnih.gov |

| Propagation II | Hydrogen atom abstraction to restore aromaticity and form the product. | Wheland Intermediate, PhSO2• | This compound, PhSO2H | nih.gov |

| Termination | Combination of radical species to end the chain reaction. | Various Radicals | Dimerized byproducts | uomustansiriyah.edu.iqwikipedia.org |

Analysis of Ionic Reaction Pathways (Electrophilic and Nucleophilic)

Ionic pathways provide an alternative to radical methods for constructing the this compound core. These can be broadly classified as electrophilic aromatic substitutions on the biphenyl ring or nucleophilic substitutions on a pre-functionalized biphenyl derivative.

Electrophilic Pathways

In an electrophilic aromatic substitution, the biphenyl ring acts as a nucleophile, attacking a reagent that serves as a source of an electrophilic "SCF2H+" equivalent. khanacademy.org Given that the phenyl group is an activating group, substitution is directed to the ortho and para positions, with the para-position being sterically favored. nih.gov The development of stable, easy-to-handle electrophilic difluoromethylthiolating reagents has been crucial for this approach. thieme-connect.comcas.cn

Examples of such reagents include:

N-Difluoromethylthiophthalimide: This reagent, often activated by a Lewis acid like trimethylsilyl (B98337) chloride (TMSCl), can effectively difluoromethylthiolate electron-rich heteroarenes and can also be used in copper-catalyzed couplings with aryl boronic acids. acs.org

Difluoromethanesulfonyl Hypervalent Iodonium (B1229267) Ylides: These reagents, developed by Shibata and coworkers, undergo copper-catalyzed reactions to deliver the SCF2H group to various nucleophiles, including electron-rich arenes. nih.govroyalsocietypublishing.org

Activated Sulfones: Reagents like 2-PySO2CF2H can be activated by N-methylation or N-oxidation. In combination with systems like (EtO)2P(O)H/TMSCl, they facilitate the efficient electrophilic difluoromethylthiolation of electron-rich aromatics. acs.org

The general mechanism for the electrophilic difluoromethylthiolation of biphenyl follows the canonical steps of electrophilic aromatic substitution:

Generation of a potent electrophile, often through the interaction of the difluoromethylthiolating reagent with a Lewis acid or catalyst. thieme-connect.com

The π-system of the biphenyl ring attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). nih.gov

A base present in the reaction mixture removes a proton from the sp3-hybridized carbon of the sigma complex, restoring aromaticity and yielding this compound. nih.gov

Nucleophilic Pathways

Nucleophilic pathways typically involve the reaction of a biphenyl derivative bearing a leaving group (e.g., 4-iodobiphenyl (B74954) or a diazonium salt) with a nucleophilic "SCF2H-" source. thieme-connect.comcas.cn This approach is particularly powerful as it leverages the well-established chemistry of transition-metal-catalyzed cross-coupling reactions. nih.gov

The key breakthrough in this area was the development of the nucleophilic silver-difluoromethylthiolate reagent, [(SIPr)Ag(SCF2H)], by Shen and coworkers. thieme-connect.comcas.cn This stable, isolable reagent can transfer the SCF2H moiety to aryl halides and triflates in the presence of a palladium catalyst. nih.govrsc.org

The reaction of 4-iodobiphenyl with [(SIPr)Ag(SCF2H)] via palladium catalysis is a prime example of forming this compound through a nucleophilic pathway. nih.gov Another important nucleophilic route is the copper-mediated Sandmeyer-type reaction, where an aryldiazonium salt, generated from 4-aminobiphenyl, is coupled with the same silver reagent. thieme-connect.comcas.cn These reactions are mechanistically distinct from classical SNAr reactions and proceed via a catalytic cycle, as detailed in the following section.

Mechanistic Roles of Reagents and Catalytic Systems

The reagents and catalysts employed are central to the success of the formation of this compound, dictating which mechanistic pathway is followed and influencing reaction efficiency and selectivity.

Mechanistic Roles of Reagents

SCF2H Precursors: For radical pathways, reagents like PhSO2SCF2H serve as a source of the •SCF2H radical upon photolytic or reductive activation. nih.gov For ionic pathways, a distinction is made between electrophilic and nucleophilic sources. Electrophilic reagents such as N-difluoromethylthiophthalimide acs.org and difluoromethanesulfonyl hypervalent iodonium ylides nih.gov are designed to be attacked by the electron-rich biphenyl ring. The nucleophilic reagent [(SIPr)Ag(SCF2H)] acts as the source of the [SCF2H]⁻ anion equivalent in cross-coupling reactions. nih.gov

Activators and Additives: Lewis acids like TMSCl are often used to enhance the electrophilicity of reagents in Friedel-Crafts-type reactions. thieme-connect.comacs.org In some copper-catalyzed systems, additives like trifluoroacetic acid (TFA) and N-methylformamide (NMF) play critical roles, with TFA promoting catalyst disproportionation and NMF facilitating ligand exchange and C-C coupling. researchgate.net In radical reactions, initiators like TBAI can facilitate the generation of the key radical species. nih.gov

Mechanistic Roles of Catalytic Systems

Palladium Catalysis: Palladium catalysts are instrumental in cross-coupling reactions that form the Ar-SCF2H bond. nih.gov The most common pathway involves a Pd(0)/Pd(II) catalytic cycle for the coupling of an aryl halide (Ar-X) like 4-iodobiphenyl with [(SIPr)Ag(SCF2H)]. nih.govrsc.org

Oxidative Addition: A low-valent Pd(0) species undergoes oxidative addition to the aryl halide (e.g., 4-iodo-biphenyl) to form a Pd(II) intermediate, [L-Pd(II)(Ar)(X)]. nih.govnih.gov

Transmetalation: The SCF2H group is transferred from the silver reagent [(SIPr)Ag(SCF2H)] to the palladium center, displacing the halide and forming a new Pd(II) intermediate, [L-Pd(II)(Ar)(SCF2H)], and AgX. nih.gov

Reductive Elimination: The final C-S bond is formed as the product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst. nih.govrsc.org This step can be challenging, and the choice of ligand (e.g., DPEPhos, Xantphos) is critical to facilitate it. nih.govrsc.org

Copper Catalysis: Copper catalysts are versatile and participate in several mechanistic pathways.

In Sandmeyer-type reactions, a copper salt mediates the coupling of an arenediazonium salt with [(SIPr)Ag(SCF2H)]. thieme-connect.comcas.cn

In reactions with electrophilic reagents like difluoromethanesulfonyl hypervalent iodonium ylides, the copper catalyst is proposed to generate a carbene, which then undergoes a series of rearrangements to form the active electrophilic thioperoxoate species. nih.govroyalsocietypublishing.org The specific role of the copper salt (e.g., CuF2 vs. CuBr) can be nuanced, potentially activating different stages of the reaction depending on the hardness or softness of the catalyst's Lewis acid center and the sulfur species involved. nih.govroyalsocietypublishing.org Mechanistic studies on related aerobic couplings support an "oxidase"-type mechanism involving Cu(I)/Cu(II) redox half-reactions. rsc.org

Table 2: Catalytic Cycles in this compound Formation

| Catalytic System | Key Steps | Role of Metal | Substrates | Reagents | Reference |

| Palladium | Oxidative Addition, Transmetalation, Reductive Elimination | Cycles between Pd(0) and Pd(II) | 4-Iodobiphenyl | [(SIPr)Ag(SCF2H)] | nih.govrsc.org |

| Copper | Sandmeyer-type Coupling | Mediates reaction of diazonium salt | 4-Biphenyldiazonium salt | [(SIPr)Ag(SCF2H)] | thieme-connect.comcas.cn |

| Copper | Carbene Generation, Rearrangement | Activates iodonium ylide reagent | Biphenyl (as nucleophile) | Hypervalent Iodonium Ylides | nih.govroyalsocietypublishing.org |

Application of Computational Chemistry for Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the formation and transformation of this compound. researchgate.netsumitomo-chem.co.jp These methods allow for the mapping of potential energy surfaces, the characterization of transient intermediates, and the calculation of energy barriers for transition states, providing insights that are often difficult to obtain experimentally. mit.eduims.ac.jp

Elucidating Reaction Pathways and Transition States: Computational studies are used to model the entire catalytic cycle of reactions, such as the palladium-catalyzed cross-coupling. sumitomo-chem.co.jp For example, DFT calculations can determine the Gibbs free energy barriers for the key steps of oxidative addition, transmetalation, and reductive elimination, helping to identify the rate-determining step of the reaction. researchgate.net While direct studies on this compound may be limited, analogous computations on related Suzuki couplings and trifluoromethylations provide a strong framework for understanding the process. sumitomo-chem.co.jpnih.gov

Understanding Reagent Reactivity: Computational chemistry has provided critical insights into the reactivity of difluoromethylthiolating reagents. Kinetic and computational evidence has revealed the importance of non-covalent interactions in stabilizing transition states. For instance, in electrophilic transfer reactions, a bifurcated hydrogen bond (RSCF2−H⋅⋅⋅O2) between the SCF2H group and an oxygen-containing substrate can significantly stabilize the transition state. researchgate.net This stabilization can even cause a reversal in the expected electrophilic reactivity compared to analogous trifluoromethylthiolating reagents, which lack this hydrogen-bond-donating capability. researchgate.net

Probing Catalyst and Ligand Effects: DFT calculations help explain the role of different catalysts and ligands. For the copper-catalyzed difluoromethylthiolation using hypervalent iodonium ylides, molecular calculations are needed to clarify why different copper salts (CuF2 vs. CuBr) show different efficacy, likely related to the hard/soft acid/base interactions during the multi-step mechanism. nih.govroyalsocietypublishing.org In palladium catalysis, computational models can predict how different phosphine (B1218219) ligands (e.g., Xantphos, DPEPhos) influence the geometry and energy of intermediates and transition states, particularly the challenging reductive elimination step. researchgate.net

Investigating Reaction Dynamics: Beyond static transition state theory, molecular dynamics (MD) simulations are being used to investigate post-transition-state dynamic effects. nih.gov These studies have shown that for related palladium-mediated reactions, a single transition state can lead to multiple product isomers (e.g., cis/trans) due to bifurcation of the reaction path immediately after the energy barrier. nih.gov Such dynamic effects, influenced by solvent and reagents, could also play a role in the stereochemical and regiochemical outcomes of reactions involving this compound.

Table 3: Applications of Computational Chemistry in Mechanistic Studies

| Application | Computational Method | Finding/Insight | Relevance to this compound | Reference |

| Transition State Analysis | DFT, Machine Learning | Calculation of energy barriers and geometries of fleeting transition states. | Identifies rate-determining steps in catalytic cycles (e.g., reductive elimination). | sumitomo-chem.co.jpmit.eduims.ac.jp |

| Reactivity Prediction | DFT, AIM, NCI plot | Identification of stabilizing non-covalent interactions, such as H-bonds. | Explains the unique reactivity of SCF2H reagents via transition state stabilization. | researchgate.net |

| Catalyst Role Elucidation | DFT | Modeling of catalyst-substrate interactions and catalytic cycles. | Helps understand ligand effects in Pd-catalysis and the role of different Cu salts. | nih.govroyalsocietypublishing.orgresearchgate.net |

| Reaction Dynamics | Molecular Dynamics (MD) | Simulation of post-transition state bifurcations leading to multiple products. | Could explain product distributions and stereochemical outcomes in complex reactions. | nih.gov |

V. Future Trajectories and Emerging Research Paradigms in 4 Difluoromethylthio Biphenyl Chemistry

Innovations in Difluoromethylthiolating Reagent Development

The introduction of the difluoromethylthio (–SCF2H) group into organic molecules is a critical step in the synthesis of compounds like 4-(difluoromethylthio)biphenyl. The effectiveness of this process hinges on the quality of the difluoromethylthiolating reagents used. Early methods for creating the HCF2S group involved either difluoromethylation of sulfur-containing compounds or direct difluoromethylthiolation. The former approach was limited by the need to pre-synthesize specific sulfur-containing starting materials. cas.cn

Direct difluoromethylthiolation has become the more straightforward and economical approach. cas.cn Research has led to the development of various reagents, which can be broadly categorized as nucleophilic or electrophilic. A notable nucleophilic reagent is the silver-based Ag-SCF2H, while a range of electrophilic reagents have also been introduced. cas.cn

One significant advancement was the development of PhNH-SCF2(SO2Ph) as an electrophilic difluoromethylthiolation reagent. cas.cn Although its synthesis requires the hazardous diethylaminosulfur trifluoride (DAST), it has proven effective. cas.cn Another similar reagent, R5, has also been developed for incorporating the SCF2PO(OEt)2 group. cas.cn Other innovations include shelf-stable but complex-to-prepare reagents that are effective for the difluoromethylthiolation of amines, thiols, and β-keto esters. cas.cn The quest for new reagents is driven by the need for safer, more efficient, and more versatile methods to introduce the valuable –SCF2H group into a wide array of molecules.

| Reagent Type | Example Reagent | Key Features |

| Nucleophilic | Ag-SCF2H | The primary example of a nucleophilic difluoromethylthiolating reagent. cas.cn |

| Electrophilic | PhNH-SCF2(SO2Ph) | Effective but requires the use of the hazardous DAST for synthesis. cas.cn |

| Electrophilic | R5 | Used for the incorporation of the SCF2PO(OEt)2 group. cas.cn |

| Electrophilic | Shelf-stable Reagents | Easy to handle but involve a multi-step synthesis, sometimes using hazardous materials like Cl2 gas. cas.cn |

Integration of Sustainable and Green Chemistry Principles

The chemical industry is increasingly embracing the principles of green chemistry to minimize its environmental impact. This shift is also influencing the synthesis of organofluorine compounds. One promising area is the use of visible light-promoted reactions, which offer a milder and more environmentally friendly alternative to traditional methods that often require harsh conditions and toxic reagents. nih.govrsc.orgrsc.org

For instance, a metal-catalyst-free and redox-neutral method for the difluoromethylthiolation of aromatics has been developed using the readily available reagent PhSO2SCF2H under visible light irradiation. nih.govrsc.orgrsc.org This approach avoids the need for noble metals and stoichiometric additives, making it a more sustainable option. nih.govrsc.orgrsc.org

Another green approach involves the use of photocatalysis. A dual photoredox/copper-catalyzed method has been reported for the difluoromethylthiolation of remote unactivated C(sp3)–H bonds at room temperature. rsc.org This method demonstrates the potential of combining different catalytic systems to achieve challenging transformations under mild conditions. rsc.org The development of such green and sustainable methods is crucial for the future of chemical synthesis.

| Green Chemistry Approach | Key Features | Example Application |

| Visible Light-Promoted Reactions | Metal-catalyst-free, redox-neutral, avoids harsh conditions and toxic reagents. nih.govrsc.orgrsc.org | Difluoromethylthiolation of aromatics using PhSO2SCF2H. nih.govrsc.orgrsc.org |

| Photocatalysis | Dual catalytic systems, mild reaction conditions. rsc.org | Difluoromethylthiolation of remote unactivated C(sp3)–H bonds. rsc.org |

Expansion of Substrate Scope and Reaction Diversity

A major goal in synthetic chemistry is to develop reactions that can be applied to a wide variety of starting materials, or substrates. In the context of this compound, this means expanding the range of molecules that can be modified with the –SCF2H group. Recent research has made significant strides in this area.

For example, a method for the C3-selective C–H tri- and difluoromethylthiolation of pyridines has been developed. acs.orgnih.gov This is particularly significant because pyridine (B92270) is a common structural motif in pharmaceuticals. The method can be used for the late-stage functionalization of existing pyridine-containing drugs, potentially leading to new drug candidates with improved properties. acs.orgnih.gov

Another development is the azido-difluoromethylthiolation of alkenes. nih.govacs.org This reaction introduces both an azide (B81097) group and a difluoromethylthio group in a single step, providing efficient access to synthetically useful β-difluoromethylthiolated azides. nih.govacs.org The reaction has a broad substrate scope and tolerates a variety of functional groups. nih.govacs.org Such expansions of substrate scope and reaction diversity are essential for the discovery of new molecules with unique properties and applications.

| Reaction Type | Substrate Class | Key Features |

| C-H Difluoromethylthiolation | Pyridines | C3-selective, useful for late-stage functionalization of drugs. acs.orgnih.gov |

| Azido-difluoromethylthiolation | Alkenes | Introduces two functional groups in one step, broad substrate scope. nih.govacs.org |

Implementation of Flow Chemistry and High-Throughput Synthesis Methodologies

The traditional "one-pot" approach to chemical synthesis is being increasingly supplemented by modern techniques like flow chemistry and high-throughput experimentation (HTE). These technologies offer numerous advantages, including accelerated reaction optimization, improved safety, and easier scalability.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch, allows for precise control over reaction parameters like temperature and mixing. mdpi.com This can lead to higher yields and purity, as well as reduced waste. mdpi.com It is considered a green synthetic approach and is well-suited for generating large libraries of compounds for drug discovery. mdpi.com

High-throughput experimentation (HTE) involves running many reactions in parallel, often in microplate format. novalix.com This allows for the rapid screening of a wide range of reaction conditions to find the optimal ones. novalix.compurdue.edu When combined with rapid analysis techniques like mass spectrometry, HTE can significantly accelerate the discovery of new reactions and the optimization of existing ones. purdue.edu The adoption of these technologies is expected to revolutionize the way compounds like this compound are synthesized, enabling faster discovery and development of new molecules with valuable properties. wuxibiology.comrsc.org

| Technology | Key Advantages | Application in Drug Discovery |

| Flow Chemistry | Precise control, higher yields, improved safety, reduced waste. mdpi.com | Generation of compound libraries for high-throughput screening. mdpi.com |

| High-Throughput Experimentation (HTE) | Rapid reaction screening and optimization. novalix.compurdue.edu | Accelerating the discovery and development of new drug candidates. wuxibiology.comrsc.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Difluoromethylthio)biphenyl, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves introducing the difluoromethylthio (-SCF₂H) group to a biphenyl scaffold. A feasible approach is nucleophilic substitution using sodium 2-chloro-2,2-difluoroacetate () or coupling reactions such as Ullmann or Suzuki-Miyaura for biphenyl formation. For example, thiolation of 4-bromobiphenyl with difluoromethylthiolating agents (e.g., AgSCF₂H or Cu-mediated protocols) under inert atmosphere at 80–100°C yields the target compound. Optimization includes controlling stoichiometry, solvent polarity (DMF or DMSO), and catalyst loading (e.g., CuI or Pd catalysts). Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can spectroscopic techniques (NMR, MS, HPLC) be applied to characterize this compound?

- Methodology :

- ¹⁹F NMR : The -SCF₂H group produces two distinct doublets (δ ~80–100 ppm, J ≈ 240 Hz) due to CF₂ coupling.

- ¹H NMR : Aromatic protons on the biphenyl ring appear as multiplet signals (δ 7.2–7.8 ppm), while the -SCF₂H proton shows a triplet (δ ~4.5 ppm, J ≈ 56 Hz).

- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 266.04 (C₁₃H₁₀F₂S). Fragmentation patterns confirm the biphenyl backbone and SCF₂H group.

- HPLC : Use C18 columns with acetonitrile/water gradients (70:30) and UV detection at 254 nm for purity analysis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Spill Management : Absorb with inert materials (vermiculite) and dispose as halogenated waste.

- Toxicity : Refer to SDS data for fluorinated organosulfur compounds (acute toxicity LD₅₀ > 2000 mg/kg in rats; skin/eye irritant) .

Advanced Research Questions

Q. How do electronic effects of the -SCF₂H group influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The -SCF₂H group is electron-withdrawing due to the electronegativity of fluorine, which can be quantified using Hammett substituent constants (σₚ ≈ 0.6–0.8) ( ). This enhances electrophilic aromatic substitution (EAS) at the para position of the biphenyl ring. For Suzuki couplings, the electron-deficient aryl ring may require Pd(OAc)₂/XPhos catalysts to activate aryl halides. Kinetic studies (e.g., UV-Vis monitoring) can correlate substituent effects with reaction rates .

Q. What strategies improve regioselectivity when functionalizing the biphenyl scaffold of this compound?

- Methodology :

- Directed ortho-Metalation : Use directing groups (e.g., -Bpin) to install substituents at specific positions.

- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ethers for hydroxylation).

- Computational Modeling : DFT calculations (B3LYP/6-311+G**) predict charge distribution and reactive hotspots. Experimental validation via X-ray crystallography confirms regiochemical outcomes .

Q. How does this compound interact with biological targets, and what assays are suitable for evaluating its bioactivity?

- Methodology :

- Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates. IC₅₀ values are determined via kinetic fluorescence assays.

- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC assays in Mueller-Hinton broth). Compare with structurally related compounds (e.g., 4-(2-Chloroethyl)biphenyl, ).

- Cellular Uptake : Radiolabel the compound (¹⁴C-SCF₂H) and quantify accumulation in HeLa cells via scintillation counting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.